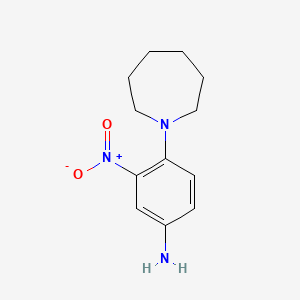
4-(Trifluormethyl)pyrimidin-2-carbonsäure
Übersicht
Beschreibung
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid (TFMPCA) is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. It is a versatile molecule that is used in the synthesis of various organic compounds, as well as in the production of drugs and other biologically active compounds. TFMPCA has been studied extensively in recent years due to its potential applications in medicinal chemistry, drug delivery, and other areas of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Entwicklung pharmazeutischer Medikamente
4-(Trifluormethyl)pyrimidin-2-carbonsäure: ist ein wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Medikamenten. Die Trifluormethylgruppe ist bekannt für ihre Fähigkeit, die Bioverfügbarkeit und metabolische Stabilität von therapeutischen Verbindungen zu verbessern . Diese Verbindung wurde bei der Entwicklung von Medikamenten verwendet, die eine Reihe von pharmakologischen Aktivitäten aufweisen, darunter antifungale, antibakterielle und Antikrebswirkungen.
Agrochemische Forschung
In der Agrochemie dienen Derivate dieser Verbindung als wichtige Strukturmotive in Wirkstoffen für den Pflanzenschutz . Die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom vermittelt werden, machen diese Derivate effektiv beim Schutz von Nutzpflanzen vor Schädlingen, wobei mehrere neue trifluormethylhaltige Agrochemikalien ISO-Gebrauchsnamen erhalten haben.
Antifungale Anwendungen
Jüngste Studien haben gezeigt, dass Derivate von This compound bedeutende antifungale Aktivitäten besitzen. Diese Verbindungen wurden gegen verschiedene Pflanzenpathogene getestet und haben vielversprechende Ergebnisse bei der Hemmung des Pilzwachstums gezeigt, was zur Entwicklung neuer Antimykotika führen könnte .
Insektizide Eigenschaften
Die Derivate der Verbindung wurden auch auf ihre insektiziden Aktivitäten untersucht. Obwohl ihre Wirksamkeit derzeit geringer ist als die einiger etablierter Insektizide, zielt die laufende Forschung darauf ab, ihre Wirksamkeit und Spezifität gegenüber landwirtschaftlichen Schädlingen zu verbessern .
Krebsforschung
Im Bereich der Onkologie werden Derivate von This compound auf ihre Antikrebsaktivitäten untersucht. Vorläufige Studien deuten darauf hin, dass diese Verbindungen das Potenzial haben, das Wachstum verschiedener Krebszelllinien zu hemmen, was Wege für weitere Forschung zu neuartigen Krebstherapien eröffnet .
Veterinärmedizin
Das Vorhandensein der Trifluormethylgruppe in Veterinärprodukten unterstreicht die Relevanz der Verbindung für die Tiergesundheit. Sie wurde in Veterinärmedikamente eingearbeitet, was die Vielseitigkeit der Verbindung und ihre Rolle bei der Verbesserung der Wirksamkeit von Tierbehandlungen zeigt .
DNA-Interaktionsstudien
Studien haben auch die Interaktion von Trifluormethyl-Pyridincarbonsäurederivaten mit DNA untersucht. Diese Interaktionen sind entscheidend, um das Potenzial der Verbindung als therapeutisches Mittel und ihre Rolle bei der Modulation biologischer Prozesse zu verstehen .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing significant roles in numerous biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Pyrimidine derivatives, however, are involved in a wide range of biological processes, including nucleic acid synthesis and metabolic pathways .
Result of Action
The interaction of pyrimidine derivatives with their targets can lead to a variety of cellular responses, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment in which the compound is acting.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649588 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-46-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)
![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

